REACTION_CXSMILES
|
[N+:1]([C:4]1[C:12]2[S:11][C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N+:9]([O-])[C:8]=2[CH:7]=[C:6]([C:19]([F:22])([F:21])[F:20])[CH:5]=1)([O-:3])=[O:2].P(OCC)(OCC)OCC>C(O)C>[N+:1]([C:4]1[C:12]2[S:11][C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N:9][C:8]=2[CH:7]=[C:6]([C:19]([F:22])([F:21])[F:20])[CH:5]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC=2[N+](=C(SC21)C(=O)OCC)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
11.22 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
is stirred at AT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the synthesis of which
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
Silica is then added
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The powder obtained
|
Type
|
CUSTOM
|
Details
|
The purification
|
Type
|
CUSTOM
|
Details
|
The fractions of pure product are evaporated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with a minimum amount of ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying at 40° C., under reduced pressure, 16.98 g of expected compound
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC=2N=C(SC21)C(=O)OCC)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |